molecular formula C17H22N2O2 B6586424 N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251687-68-9

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B6586424
CAS No.: 1251687-68-9
M. Wt: 286.37 g/mol
InChI Key: RWZXOUDQIUUTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic compound with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide involves several steps. Typically, the synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst like AlCl3.

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide can be compared with other similar compounds, such as:

    N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: This compound is used in the treatment of Alzheimer’s disease and has a different substitution pattern on the pyrrole ring.

    This compound: This compound is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a pyrrole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-16-8-3-2-7-15(16)10-11-18-17(20)9-6-14-19-12-4-5-13-19/h2-5,7-8,12-13H,6,9-11,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXOUDQIUUTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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